molecular formula C24H20FN3O4 B2428318 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 850230-09-0

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No.: B2428318
CAS No.: 850230-09-0
M. Wt: 433.439
InChI Key: JIQFUESKBQULAO-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring an aminopyrimidine core, is commonly associated with kinase inhibition activity . Kinase inhibitors are a major class of therapeutics, particularly in oncology, with compounds like Bruton's tyrosine kinase (BTK) inhibitors demonstrating clinical success for the treatment of various cancers and autoimmune diseases . The structural motifs present in this compound—including the methoxyphenoxy and fluorobenzyloxy groups—are known to contribute to molecular recognition and binding affinity in enzymatic targets, suggesting potential as a scaffold for developing novel anti-cancer agents . Research into similar pyrimidine-based compounds has shown their efficacy in inducing apoptosis, enhancing markers of DNA damage like phosphorylation of H2AX, and increasing CASPASE 3/7 activity in cancer cell lines, indicating a promising mechanism for triggering cancer cell death . This product is intended solely for research purposes in laboratory settings. It is not approved for human or veterinary use and must not be used for diagnostic, therapeutic, or any other personal applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFUESKBQULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for 2-Aminopyrimidine Synthesis

The pyrimidine core is synthesized via a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.0 equiv), guanidine hydrochloride (1.2 equiv), and 3-methoxyphenol (1.1 equiv) is refluxed in acetic anhydride with sodium acetate as a catalyst. The reaction proceeds via enolate formation, followed by cyclization to yield 2-amino-4-hydroxy-5-(3-methoxyphenoxy)pyrimidine (Intermediate A, 68% yield).

Key Data :

  • Reaction Conditions : 120°C, 8 h, N2 atmosphere.
  • Purification : Silica gel chromatography (DCM:MeOH, 95:5).
  • Characterization : 1H NMR (DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 4H, aromatic), 5.12 (s, 2H, NH2).

Chlorination at C4 Position

Intermediate A undergoes chlorination using phosphorus oxychloride (3.0 equiv) and N,N-diethylaniline (catalytic) at 80°C for 4 h. The product, 4-chloro-2-amino-5-(3-methoxyphenoxy)pyrimidine (Intermediate B), is isolated in 85% yield after quenching with ice-water and extraction with ethyl acetate.

Optimization Note : Excess POCl3 minimizes di-chlorination byproducts.

Etherification of the Phenolic Component

Synthesis of 5-((2-Fluorobenzyl)Oxy)Phenol

The phenolic precursor is prepared by alkylation of hydroquinone with 2-fluorobenzyl bromide. Hydroquinone (1.0 equiv) is dissolved in DMF, treated with K2CO3 (2.5 equiv), and reacted with 2-fluorobenzyl bromide (1.2 equiv) at 60°C for 12 h. The product, 5-((2-fluorobenzyl)oxy)phenol (Intermediate C), is obtained in 74% yield.

Critical Parameters :

  • Solvent Choice : DMF enhances solubility of inorganic bases.
  • Side Reaction Mitigation : Exclusion of moisture prevents hydrolysis of the benzyl bromide.

Coupling of Pyrimidine and Phenolic Intermediates

Buchwald-Hartwig Amination

Intermediate B and Intermediate C are coupled via palladium-catalyzed amination. A mixture of Intermediate B (1.0 equiv), Intermediate C (1.1 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene is heated at 100°C for 24 h. The reaction installs the phenolic moiety at C4 of the pyrimidine, yielding the target compound in 62% yield.

Spectroscopic Validation :

  • 13C NMR : δ 162.1 (C4-pyrimidine), 159.8 (C-O aromatic), 115.4 (C-F).
  • HPLC Purity : 98.2% (C18 column, MeOH:H2O = 70:30).

Alternative Ullmann Coupling

For scale-up, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 (2.5 equiv) in DMSO at 130°C for 36 h achieve comparable yields (58%) but require longer reaction times.

Crystallization and Polymorph Control

The final compound is recrystallized from ethyl acetate/ethanol (3:2) to afford pale-yellow needles. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with a single polymorph.

Crystallography Data :

  • Space Group : P21/c (monoclinic).
  • Hydrogen Bonding : Intramolecular O–H···N stabilizes the planar conformation.

Challenges and Optimization Strategies

  • Amination Side Reactions : Overcoupling at C6 is suppressed by stoichiometric control of Intermediate C.
  • Solubility Issues : Use of DMF/THF mixtures (1:1) improves precursor solubility during coupling.
  • Purification : Reverse-phase chromatography (C18 silica, acetonitrile/water) resolves co-eluting byproducts.

Industrial-Scale Adaptations

Patent literature highlights spray drying for amorphous solid dispersions, enhancing bioavailability. Excipients like PVP-K30 (1:1 w/w) stabilize the compound during lyophilization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amino group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The interaction of this compound with specific biological targets can modulate their activity, leading to potential anticancer effects. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent. The binding affinity to microbial enzymes could disrupt their function, leading to cell death .

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in material science for the development of novel materials with specific functionalities. Its ability to participate in diverse chemical reactions makes it a candidate for creating advanced polymers or coatings with desirable properties such as enhanced durability or biocompatibility.

Synthesis and Derivatives

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine framework.
  • Substitution Reactions : Introducing amino and methoxy groups via nucleophilic substitution.
  • Phenolic Modification : Attaching the fluorobenzyl moiety through etherification reactions.

These synthetic strategies are crucial for optimizing yield and purity, especially for large-scale applications .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Mechanisms : A study demonstrated that derivatives of this compound could effectively target cancer cell lines, leading to reduced viability through apoptosis pathways.
  • Antimicrobial Efficacy : Research indicated that compounds similar in structure showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
  • Material Development : Investigations into the compound's physical properties revealed its suitability for creating advanced materials with specific mechanical or thermal characteristics .

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: This compound shares the amino and methoxy groups but lacks the pyrimidine and fluorobenzyl groups.

    2-Amino-5-methylphenol: This compound shares the amino group but has a methyl group instead of a methoxy group and lacks the pyrimidine and fluorobenzyl groups.

Uniqueness

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is unique due to its combination of functional groups and its complex structure. This uniqueness could confer specific properties, such as enhanced biological activity or unique electronic properties, making it a valuable compound for various applications.

Biological Activity

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is an organic compound with potential implications in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an amino group, a methoxyphenoxy moiety, and a fluorobenzyl ether. Its molecular formula is C24H22FN3O4C_{24}H_{22}FN_3O_4, and it has a molecular weight of approximately 463.45 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H22FN3O4C_{24}H_{22}FN_3O_4
Molecular Weight463.45 g/mol
CAS Number903199-13-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. Research has shown that it can inhibit signaling pathways associated with allergic responses by modulating the activity of Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptors, which are critical in mediating allergic reactions and inflammation .

Therapeutic Potential

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating conditions such as asthma and allergic rhinitis.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for use in treating infections .

In Vitro Studies

In vitro studies have indicated that 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can inhibit the proliferation of certain cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis via caspase activation.

In Vivo Studies

Animal model studies have further elucidated the compound's potential therapeutic effects:

  • Model : Mouse model of asthma
    • Outcome : Reduction in airway hyperresponsiveness and eosinophil infiltration after treatment with the compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the methoxyphenoxy group followed by etherification to attach the fluorobenzyl group.
  • Final Coupling : The final product is obtained through coupling reactions under optimized conditions for yield and purity .

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